molecular formula C10H14ClN3O6S B114462 3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester CAS No. 156186-57-1

3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

Cat. No. B114462
M. Wt: 339.75 g/mol
InChI Key: JYINQKAMADSUTB-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and the types of bonds it contains. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors .


Synthesis Analysis

This would involve a detailed look at how the compound is synthesized, including the starting materials, the conditions under which the reaction takes place, and the yield of the product .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the spatial arrangement of atoms and the lengths and angles of chemical bonds .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including the reactants, products, and conditions of the reactions .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

properties

IUPAC Name

ethyl 3-chloro-5-(ethoxycarbonylsulfamoyl)-1-methylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O6S/c1-4-19-9(15)6-7(11)12-14(3)8(6)21(17,18)13-10(16)20-5-2/h4-5H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYINQKAMADSUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1Cl)C)S(=O)(=O)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40546755
Record name Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-[[(ethoxycarbonyl)amino]sulfonyl]-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester

CAS RN

156186-57-1
Record name Ethyl 3-chloro-5-[(ethoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40546755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Into 30 ml of dry acetone, there were added 5.35 g of 3-chloro-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide, 2.5 g of ethyl chloroformate and 4.14 g of anhydrous potassium carbonate and the mixture was refluxed for three hours. After cooling, acetone was evaporated and the residue was added into ice-water. After separation of a trace of water insolubles, the filtrate was made acidic with hydrochloric acid. The reaction mixture was extrated with diethyl ether and organic layer was dried and the solvent was evaporated under reduced pressure to give 6.0 g of N-(ethoxycarbonyl)-3-chloro-4-ethoxycarbonyl-1-methylpyrazole-5-sulfonamide.
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